molecular formula C25H25ClN4S B11439813 3-(4-chlorophenyl)-1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)thiourea

3-(4-chlorophenyl)-1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)thiourea

Cat. No.: B11439813
M. Wt: 449.0 g/mol
InChI Key: QHFYZTIIGVRFKK-UHFFFAOYSA-N
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Description

1-(4-CHLOROPHENYL)-3-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-3-[(PYRIDIN-2-YL)METHYL]THIOUREA is a complex organic compound that features a thiourea group bonded to a chlorophenyl, dimethylindolyl, and pyridinylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLOROPHENYL)-3-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-3-[(PYRIDIN-2-YL)METHYL]THIOUREA typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through a Fischer indole synthesis, where a phenylhydrazine reacts with a ketone under acidic conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Thiourea Group: The thiourea group is formed by reacting an isothiocyanate with an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLOROPHENYL)-3-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-3-[(PYRIDIN-2-YL)METHYL]THIOUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole and thiourea groups.

    Reduction: Reduced forms of the indole and thiourea groups.

    Substitution: Substituted derivatives at the chlorophenyl group.

Scientific Research Applications

1-(4-CHLOROPHENYL)-3-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-3-[(PYRIDIN-2-YL)METHYL]THIOUREA has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique properties make it a candidate for use in the development of new materials.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-3-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-3-[(PYRIDIN-2-YL)METHYL]THIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-CHLOROPHENYL)-2,5-DIMETHYLPYRROLE
  • 1-(4-CHLOROPHENYL)-3-(2,5-DICHLOROPHENYL)UREA
  • 1-(4-CHLOROPHENYL)-3-(2,6-DICHLOROPHENYL)UREA

Uniqueness

1-(4-CHLOROPHENYL)-3-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-3-[(PYRIDIN-2-YL)METHYL]THIOUREA is unique due to its combination of a thiourea group with indole, chlorophenyl, and pyridinylmethyl moieties. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C25H25ClN4S

Molecular Weight

449.0 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea

InChI

InChI=1S/C25H25ClN4S/c1-17-6-11-24-23(15-17)22(18(2)28-24)12-14-30(16-21-5-3-4-13-27-21)25(31)29-20-9-7-19(26)8-10-20/h3-11,13,15,28H,12,14,16H2,1-2H3,(H,29,31)

InChI Key

QHFYZTIIGVRFKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCN(CC3=CC=CC=N3)C(=S)NC4=CC=C(C=C4)Cl)C

Origin of Product

United States

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